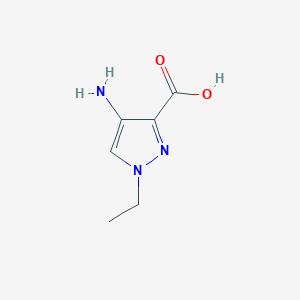
(E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure .Applications De Recherche Scientifique
1. Synthesis and Characterization in Medicinal Chemistry
A significant application of sulfonamide compounds, similar to (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide, is in the field of medicinal chemistry. Sulfonamides are integral in the development of new drugs due to their unique chemical properties. For instance, in the discovery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators, sulfonamide compounds have been used in structure-based drug design, showing potential in cognitive enhancement for schizophrenia patients (Shaffer et al., 2015).
2. Inhibitory Effects in Biochemical Studies
Sulfonamide derivatives have been extensively studied for their inhibitory effects on various enzymes. For example, the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have led to the identification of potent and selective cyclooxygenase-2 (COX-2) inhibitors (Hashimoto et al., 2002). This is crucial in developing therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis.
3. Chemical Synthesis and Reactivity
In chemical synthesis, sulfonamides like (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide are used as intermediates and reagents. For instance, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used in the electrophilic cyanation of aryl and heteroaryl bromides, demonstrating its versatility in synthesizing various benzonitriles (Anbarasan et al., 2011).
4. Catalysis and Material Science Applications
Sulfonamide compounds have found applications in catalysis and material science. For example, sulfonamide-substituted iron phthalocyanine has been designed considering solubility, stability, and oxidative conditions. Such compounds are used as catalysts in oxidation reactions, such as in the oxidation of olefins (Işci et al., 2014).
5. Photophysical Properties for Biomedical Applications
Sulfonamide derivatives are also investigated for their photophysical properties. For instance, fluorescent photoswitchable diarylethenes containing sulfonamide groups have been developed for biomedical applications like bioimaging and superresolution microscopy (Roubinet et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide are currently unknown. The compound, also known as AKOS007911471, EN300-6530645, or Z1147299988, is a chemical entity that may interact with various biological targets. The identification of these targets is a crucial step in understanding the compound’s mechanism of action .
Mode of Action
The mode of action of (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide is not fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. These interactions could potentially alter the function of the target, leading to downstream effects .
Biochemical Pathways
The biochemical pathways affected by (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide are currently unknown. The compound may influence various pathways depending on its targets and mode of action. Understanding these pathways can provide insights into the compound’s effects and potential therapeutic applications .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, how it is processed in the body, and how it reaches its targets .
Result of Action
The molecular and cellular effects of (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide’s action are currently unknown. These effects are likely dependent on the compound’s targets and mode of action. Understanding these effects can provide insights into the compound’s potential therapeutic benefits or adverse effects .
Action Environment
The action environment of (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide refers to the conditions under which the compound exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. The specific environmental factors that influence this compound’s action are currently unknown .
Safety and Hazards
Propriétés
IUPAC Name |
(E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-14(2)17(16-10-6-7-11-16)20(18,19)13-12-15-8-4-3-5-9-15/h3-5,8-9,12-14,16H,6-7,10-11H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHOSJZUFNKACR-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCC1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C1CCCC1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B2757621.png)
![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2757622.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2757624.png)
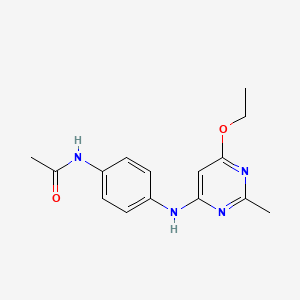
![4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2757628.png)
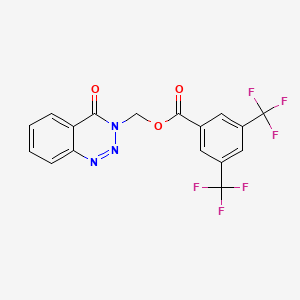
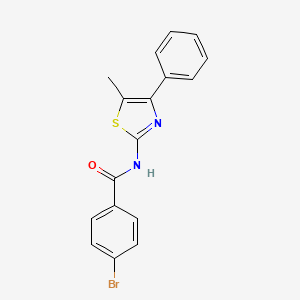
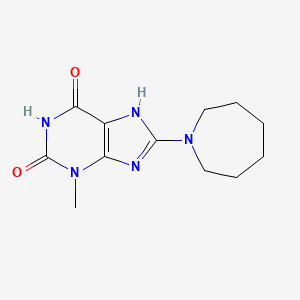


![N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2757638.png)

